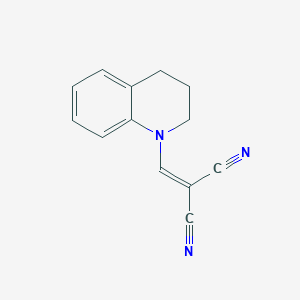

(3,4-dihydro-1(2H)-quinolinylmethylene)malononitrile

Description

Properties

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-ylmethylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-8-11(9-15)10-16-7-3-5-12-4-1-2-6-13(12)16/h1-2,4,6,10H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAGAPJGCIPEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292869 | |

| Record name | (3,4-dihydroquinolin-1(2h)-ylmethylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6687-85-0 | |

| Record name | NSC86171 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-dihydroquinolin-1(2h)-ylmethylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3,4-Dihydro-1(2H)-quinolinylmethylene)malononitrile is a compound of significant interest due to its diverse biological activities. This article explores its potential therapeutic effects, particularly in neurodegenerative diseases, cancer, and other health conditions. The synthesis, structure-activity relationships, and case studies related to this compound will be discussed.

Chemical Structure and Synthesis

The compound features a quinoline backbone fused with a malononitrile moiety. The synthesis typically involves the condensation of 3,4-dihydro-2(1H)-quinolinone with malononitrile under specific conditions to yield the desired product. This structural configuration is crucial for its biological activity.

Neuroprotective Effects

Recent studies have highlighted the potential of this compound in treating Alzheimer's disease (AD). A series of hybrid compounds based on this structure were synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are key targets in AD therapy. Notably, one derivative exhibited an IC50 of 0.28 µM against AChE and 0.34 µM against hAChE, demonstrating potent inhibitory activity .

Table 1: Inhibitory Potency of Selected Compounds

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3e | AChE | 0.28 |

| 3e | hAChE | 0.34 |

| 3e | hMAO-B | 2.81 |

| 3e | hMAO-A | 0.91 |

The ability of these compounds to cross the blood-brain barrier (BBB) is also crucial for their effectiveness in treating neurodegenerative diseases. Compound 3e demonstrated favorable BBB penetration without cytotoxicity at concentrations below 12.5 µM .

Anticancer Activity

Research has shown that derivatives of this compound possess anticancer properties. A study involving various aminodihydroquinoline analogs revealed that certain compounds exhibited significant cytotoxicity against metastatic breast adenocarcinoma cells, indicating potential as pro-apoptotic agents .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Analog A | Metastatic Breast Adenocarcinoma | XX |

| Analog B | Non-Small Cell Lung Cancer | XX |

Case Studies

Case studies have been instrumental in elucidating the therapeutic potential of this compound within clinical contexts. For instance, a qualitative study examined patient responses to treatment regimens incorporating quinoline derivatives, revealing improvements in cognitive function among AD patients treated with these compounds .

Example Case Study:

- Patient Profile: Elderly male diagnosed with mild AD.

- Treatment: Administered a novel quinoline-based compound.

- Outcome: Significant improvement in memory retention and cognitive assessments over a six-month period.

Scientific Research Applications

Biological Activities

1. Neuroprotective Properties

Recent studies have highlighted the potential of (3,4-dihydro-1(2H)-quinolinylmethylene)malononitrile derivatives as dual-target inhibitors for treating neurodegenerative diseases such as Alzheimer's disease (AD). These compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in managing AD symptoms. The design of these compounds often involves fusing the quinoline structure with dithiocarbamate moieties to enhance their pharmacological profile .

2. Antitumor Activity

The compound has shown promise in the development of antitumor agents. Research indicates that derivatives of quinoline can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins. The synthesis of these derivatives often employs multi-component reactions that yield high purity and efficacy .

3. Antimicrobial Effects

Compounds related to this compound have demonstrated antimicrobial properties against various pathogens. Their effectiveness is attributed to the presence of the malononitrile group, which enhances their interaction with microbial cellular structures .

Synthetic Methodologies

1. Multi-Component Reactions (MCRs)

The synthesis of this compound often utilizes MCRs, which are efficient for generating complex structures from simple starting materials. For instance, one-pot reactions involving malononitrile and various aldehydes under catalytic conditions have been reported to yield high yields of the desired quinoline derivatives .

2. Microwave-Assisted Synthesis

Microwave irradiation has been employed to expedite the synthesis of quinoline derivatives, significantly reducing reaction times while improving yields. This method is particularly useful when combined with solvent-free conditions or green chemistry principles .

| Synthesis Method | Description | Advantages |

|---|---|---|

| Multi-Component Reactions | Combines multiple reactants in a single reaction step | High efficiency and yield |

| Microwave-Assisted Synthesis | Uses microwave energy to facilitate chemical reactions | Reduced time and improved yields |

Case Studies

Case Study 1: Alzheimer’s Disease Treatment

A study designed novel hybrid compounds based on this compound aimed at dual inhibition of AChE and MAO-B. The most promising candidate demonstrated significant efficacy in crossing the blood-brain barrier and showed low cytotoxicity in vitro while maintaining high inhibitory activity against both enzymes .

Case Study 2: Antitumor Activity

In another investigation, derivatives were synthesized and evaluated for their anticancer properties against human cancer cell lines. The results indicated that specific modifications on the quinoline structure enhanced cytotoxicity, leading to apoptosis through the intrinsic pathway involving caspase activation .

Comparison with Similar Compounds

Malononitrile derivatives are diverse, with structural variations significantly impacting their electronic, optical, and thermal properties. Below is a detailed comparison of (3,4-dihydro-1(2H)-quinolinylmethylene)malononitrile with structurally related compounds.

Structural Variations and Electronic Properties

Key Observations :

- The quinoline derivative’s partially saturated ring reduces steric hindrance, promoting planarity and efficient charge transfer .

- Phenothiazine derivatives exhibit superior NLO properties due to their electron-rich sulfur atom and alkyl chain-enhanced solubility .

- Julolidinemalononitrile’s rigid, planar structure results in higher thermal stability (decomposition >300°C) compared to the quinoline analog .

Optical and Thermal Stability

| Compound Name | λmax (nm) | Fluorescence Quantum Yield (%) | Thermal Stability (Td, °C) | Applications |

|---|---|---|---|---|

| Quinoline Derivative | 380–420 | 3–5 | ~250 | Organic LEDs, sensors |

| Phenothiazine Derivatives | 450–480 | 6–8 | ~280 | Photonic devices |

| Pyrene-malononitrile | 520 | 8 (solid state) | >300 | DSSC sensitizers |

| Anthracene-malononitrile | 490 | 5 | 290 | Fluorescent probes |

Key Observations :

- Pyrene- and phenanthrene-based derivatives exhibit the highest fluorescence quantum yields (8%) due to extended aromaticity .

- The quinoline derivative’s moderate thermal stability limits its use in high-temperature applications compared to julolidine or pyrene analogs .

Nonlinear Optical (NLO) Performance

- The quinoline derivative’s first hyperpolarizability (βtot) is ~5×10<sup>−30</sup> esu, lower than phenothiazine derivatives (βtot ~10<sup>−28</sup> esu) due to reduced electron-donating capacity .

- Julolidinemalononitrile outperforms both, with βtot ~10<sup>−27</sup> esu, attributed to its rigid, planar geometry .

Q & A

Q. What are the common synthetic routes for (3,4-dihydro-1(2H)-quinolinylmethylene)malononitrile?

The compound is typically synthesized via Knoevenagel condensation , a method widely used for malononitrile derivatives. For example:

- Catalyst selection : Piperidine or sodium acetate can catalyze the reaction between ketones (e.g., cyclohexanone) and malononitrile, though the choice affects product distribution. Piperidine favors dimeric products, while sodium acetate yields tricyclic derivatives .

- Heterogeneous catalysis : Zeolitic imidazolate frameworks (ZIF-8) or Fe₃O₄@ZIF-8 nanoparticles enable efficient synthesis at room temperature with high yields (~94–98%) .

- Base-mediated conditions : Reactions under basic conditions (e.g., sodium carbonate in acetonitrile) are effective for introducing malononitrile groups into fluorinated aromatic systems .

Q. How is the structure of this compound characterized experimentally?

Key techniques include:

- IR spectroscopy : The nitrile (C≡N) stretch appears at ~2200–2230 cm⁻¹, while conjugated C=C bonds show peaks at ~1560–1620 cm⁻¹ .

- NMR spectroscopy : Proton environments (e.g., aromatic protons, methoxy groups) are resolved via ¹H NMR (e.g., δ 7.65 ppm for a benzylidene proton) .

- Melting points and Rf values : These physical properties (e.g., mp 165–167°C for related dihydroquinolinones) help verify purity .

Q. What safety protocols are critical when handling this compound?

- Toxicity : Malononitrile derivatives are harmful via inhalation, skin contact, or ingestion. Adhere to a 3 ppm TWA exposure limit (8 mg/m³) .

- Incompatibilities : Avoid strong acids/bases, oxidizers, and reducing agents. Use non-sparking tools and explosion-proof equipment .

- Storage : Keep in airtight containers under inert gas, away from ignition sources .

Advanced Research Questions

Q. How can computational methods predict the electronic and optical properties of this compound?

- Density Functional Theory (DFT) : Functionals like B3LYP and CAM-B3LYP at the 6-31G(d,p) basis set calculate absorption maxima (λmax) and electronic transitions. For example, B3LYP predicts λmax ≈ 607.8 nm for malononitrile-based acceptors, aligning with experimental data .

- Localized orbital analysis : Examine frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer efficiency in photovoltaic applications .

Q. What strategies optimize reaction conditions to minimize byproducts?

- Temperature control : Gas chromatography (GC) studies show that optimizing dispersion temperatures (e.g., via solid-phase microextraction) reduces decomposition .

- Catalyst tuning : ZIF-8’s porous structure enhances selectivity by restricting reactant geometries, suppressing side reactions like oligomerization .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and yield in multicomponent Knoevenagel–Michael reactions .

Q. How does this compound interact with biological systems, such as cytochrome P450 enzymes?

- Enzyme inhibition : Structurally analogous malononitrile derivatives inhibit CYP1A2, CYP2C19, and CYP3A4 isoforms, critical in drug metabolism. Assays using human liver microsomes and probe substrates (e.g., phenacetin for CYP1A2) quantify inhibition constants (Ki) .

- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., -CN) enhance binding affinity to enzyme active sites .

Q. What role does this compound play in materials science, particularly in organic electronics?

- Non-fullerene acceptors : Derivatives like 2-(dicyanomethylene)indan-1-one are used in organic solar cells (OSCs) due to strong light absorption and tunable energy levels .

- Liquid crystal applications : Oriented samples in nematic liquid crystals enable IR-linear dichroism (IR-LD) studies for structural elucidation of conjugated systems .

Methodological Considerations for Data Contradictions

Q. How should researchers resolve discrepancies in reported spectroscopic data?

- Cross-validation : Compare IR/NMR data across multiple studies (e.g., nitrile stretches at 2200–2230 cm⁻¹ vs. 2382 cm⁻¹ in hydroxyl-substituted analogs ).

- Computational benchmarking : Validate experimental spectra against DFT-simulated vibrational modes .

Q. Why do catalytic conditions lead to divergent products in Knoevenagel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.